molecular formula C23H16FN3O4 B4935034 (5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one

(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one

Cat. No.: B4935034
M. Wt: 417.4 g/mol
InChI Key: GCPOVZGFOOVERG-KGENOOAVSA-N
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Description

(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one is a synthetic organic compound that belongs to the imidazole family This compound is characterized by its complex structure, which includes fluorine, methoxy, and nitro functional groups attached to a central imidazole ring

Preparation Methods

The synthesis of (5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the imidazole core, followed by the introduction of the substituent groups. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing techniques like microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one undergoes various types of chemical reactions, including:

Scientific Research Applications

(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar compounds to (5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one include other imidazole derivatives with different substituent groups. These compounds may share some chemical properties but differ in their biological activities and applications. For instance:

Each of these compounds has unique features that distinguish them from this compound, highlighting the diversity and versatility of imidazole derivatives in scientific research.

Properties

IUPAC Name

(5E)-3-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O4/c1-31-20-12-4-16(5-13-20)22-25-21(14-15-2-8-19(9-3-15)27(29)30)23(28)26(22)18-10-6-17(24)7-11-18/h2-14H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPOVZGFOOVERG-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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